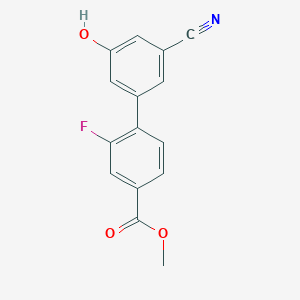
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-CFMCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. 2-CFMCP is a white crystalline solid that is soluble in water and has a melting point of 131 °C. It is a highly reactive compound, and its high purity makes it a useful reagent in many scientific processes.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, it is used as a catalyst in organic synthesis and as a reagent in the synthesis of fluorinated compounds.
Wirkmechanismus
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is a strong acid and can act as a proton donor or acceptor. It can also act as a Lewis acid by coordinating to electron-rich species, such as amines, amides, and alcohols. In addition, it can act as a nucleophile in a variety of substitution and elimination reactions.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. In addition, it has been shown to inhibit the activity of enzymes involved in protein synthesis, such as proteases and peptidases. It has also been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, which makes it a useful reagent in many laboratory experiments. Its high purity makes it an ideal reagent for synthesizing a variety of compounds. In addition, its low cost and availability make it an attractive choice for many researchers. However, its high reactivity can also make it a potential hazard in the laboratory, and it should be handled with caution.
Zukünftige Richtungen
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential applications in scientific research and laboratory experiments. Its ability to act as a catalyst in a variety of reactions makes it a useful tool for synthesis and analysis. In addition, its anti-inflammatory and anti-cancer effects make it a potential candidate for drug development. Further research is needed to explore the potential applications of 2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of new compounds and the development of new drugs.
Synthesemethoden
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by a reaction between 4-cyano-2-fluoro-5-methoxycarbonylphenol and 3-fluoro-5-methoxycarbonylphenol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The purity of the product can be determined by a variety of methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYUOGBUKXBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684934 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261918-27-7 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)











